5-bromo-1-Naphthalenemethanol

Description

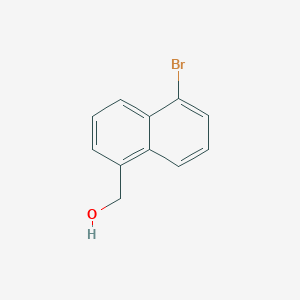

5-Bromo-1-Naphthalenemethanol is a brominated derivative of 1-naphthalenemethanol, featuring a hydroxymethyl (-CH₂OH) group at position 1 and a bromine atom at position 5 on the naphthalene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The bromine atom serves as a reactive site for further functionalization, enabling cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula |

C11H9BrO |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

(5-bromonaphthalen-1-yl)methanol |

InChI |

InChI=1S/C11H9BrO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6,13H,7H2 |

InChI Key |

NORNTHXAMOXDKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-Naphthalenemethanol typically involves the bromination of naphthalene followed by a hydroxymethylation reaction. One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromonaphthalene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and hydroxymethylation reactions, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-Naphthalenemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 5-Bromonaphthalene-1-carboxylic acid.

Reduction: Naphthalen-1-ylmethanol.

Substitution: (5-Methoxynaphthalen-1-yl)methanol.

Scientific Research Applications

Chemistry: 5-bromo-1-Naphthalenemethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in flame retardants and other materials requiring high thermal stability .

Mechanism of Action

The mechanism of action of 5-bromo-1-Naphthalenemethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Key Insights :

- Substituent Effects: Bromine at C5 in 5-bromo-1-naphthalenemethanol offers distinct reactivity compared to bulkier t-butylphenyl groups in Compound (6). The latter’s lipophilicity may enhance membrane permeability in biological systems, whereas the hydroxyl group in this compound increases polarity .

- Synthetic Routes: Bromination methods (e.g., PBr₃ or N-bromosuccinimide) are common for introducing bromine, as seen in analogous syntheses .

Table 2: Property Comparison

Key Insights :

- Reactivity: The bromine in this compound facilitates reactions like Suzuki couplings, whereas methyl groups in methylnaphthalenes are less reactive .

- Antimicrobial Potential: While Compound (6) demonstrated antimicrobial activity, this compound’s bioactivity remains speculative but plausible due to bromine’s electron-withdrawing effects, which may enhance interactions with microbial enzymes .

Environmental and Toxicological Profiles

Table 3: Environmental and Toxicological Insights

Key Insights :

- Environmental Impact: Brominated naphthalenes like this compound may persist longer in ecosystems compared to methylated analogues, necessitating specialized remediation strategies .

- Analytical Methods : Detection of brominated compounds often requires halogen-sensitive techniques (e.g., GC-ECD), whereas methylnaphthalenes are analyzed via standard hydrocarbon methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.